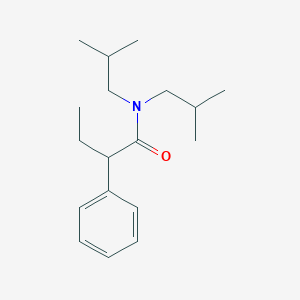![molecular formula C19H23N7O3S B263170 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential uses in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound will be discussed in
Mechanism of Action
The mechanism of action of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine is not fully understood. However, it is thought to work by inhibiting certain enzymes or proteins involved in cell growth and division. This leads to the death of cancer cells and the prevention of further growth and spread of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine in lab experiments include its high potency and selectivity against cancer cells, its low toxicity to normal cells, and its ability to target multiple pathways involved in cancer development and progression. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine. These include:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Further studies on the mechanism of action of the compound to identify its molecular targets and pathways.
3. Development of analogs and derivatives of the compound with improved pharmacokinetic properties and selectivity against cancer cells.
4. In vivo studies to evaluate the efficacy and safety of the compound in animal models of cancer and other diseases.
5. Clinical trials to evaluate the potential of the compound as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine involves several steps. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde, thiosemicarbazide, and 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine. The reaction proceeds through a series of condensation, cyclization, and substitution reactions to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The compound 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine has been studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit promising activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine |
|---|---|
Molecular Formula |
C19H23N7O3S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H23N7O3S/c1-27-13-7-6-12(10-14(13)28-2)16-24-25-19(29-16)30-11-15-21-17(20)23-18(22-15)26-8-4-3-5-9-26/h6-7,10H,3-5,8-9,11H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
NLJMLBUSZUYDIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N)N4CCCCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N4CCCCC4)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)




